2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride
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Overview
Description
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a useful research compound. Its molecular formula is C20H17ClN4O and its molecular weight is 366.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electron Transport System Activity
Tetrazolium salts, including those structurally related to 5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride, are utilized in measuring electron transport system (ETS) activity. ETS activity is crucial for assessing the microbial bioactivity in environments like soil and sediment. These salts are reduced to formazan by microorganisms, providing a measure of ETS activity which is essential in environmental microbiology and biogeochemical cycles (Trevors, 1984).
Flame Retardants and Environmental Concerns
Research into the effects of brominated and chlorinated flame retardants, which share structural motifs with tetrazolium salts, indicates significant environmental and health impacts. These studies highlight the persistence and potential toxicity of such compounds in ecosystems and the human body. Although the specific tetrazolium compound is not directly studied for these properties, understanding the behavior of structurally related compounds can inform safety and environmental risk assessments of new chemical entities (Vuong et al., 2020).
Organic Synthesis and Material Science
Tetrazolium salts are versatile intermediates in organic synthesis, including the synthesis of heterocycles and polymers. The chemical reactivity of tetrazolium salts, such as participation in redox reactions, makes them valuable for constructing complex organic molecules. This reactivity is also exploited in material science for creating novel materials with potential applications in electronics, sensing, and as advanced functional materials (Heinze et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is the mitochondrial complex I . This complex plays a crucial role in cellular respiration, a process that generates energy within cells .
Biochemical Pathways
The reduction of this compound is part of the electron transport chain in the mitochondria . This chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in this process is used to form ATP, the energy currency of the cell .
Pharmacokinetics
It is known that the compound is soluble and can be stored at room temperature, away from moisture . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The reduction of this compound to 1,3,5-triphenylformazan results in a color change from colorless to deep red . This color change can be used to distinguish between viable and non-viable cells , and to identify microorganisms capable of reducing the compound on solid culture media .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reduction is favored under anaerobic conditions . Additionally, the compound’s stability may be affected by factors such as temperature and moisture .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYHVSXCWQUDM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.